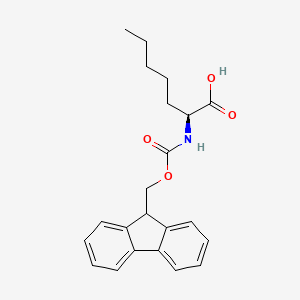

(S)-2-(Fmoc-amino)heptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEDZIUESKRBOW-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-(Fmoc-amino)heptanoic acid chemical properties

An In-depth Technical Guide to (S)-2-(Fmoc-amino)heptanoic Acid: Properties, Protocols, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a non-canonical amino acid derivative crucial for modern peptide synthesis. We delve into its fundamental physicochemical properties, the chemistry of the fluorenylmethoxycarbonyl (Fmoc) protecting group, and its practical application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and authoritative references to support the synthesis of custom peptides incorporating this unique building block.

Introduction: The Role of Non-canonical Amino Acids in Peptide Science

The field of peptide-based therapeutics has expanded significantly, driven by the need for molecules with enhanced stability, novel functionalities, and improved pharmacological profiles. While the 20 proteinogenic amino acids form the basis of natural peptides, the incorporation of non-canonical or unnatural amino acids (ncAAs) like (S)-2-aminoheptanoic acid offers a powerful strategy to modulate peptide structure and function. The heptanoic acid side chain, a simple pentyl group, imparts increased hydrophobicity, which can influence peptide folding, membrane interaction, and resistance to enzymatic degradation.

The success of synthesizing such modified peptides relies heavily on robust chemical strategies. The fluorenylmethoxycarbonyl (Fmoc) strategy is the most widely used approach in Solid-Phase Peptide Synthesis (SPPS) due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.[1][2][] this compound is a ready-to-use building block for this methodology, enabling the precise and efficient incorporation of a lipophilic residue into a growing peptide chain.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of the building block is paramount for successful and reproducible peptide synthesis. The high purity of the Fmoc-amino acid is critical, as contaminants like free amino acids can lead to multiple additions, while residual reagents from the Fmoc protection step can cause chain termination.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | [6] |

| CAS Number | 1197020-22-6 | [6][7] |

| Molecular Formula | C22H25NO4 | [6][7][8] |

| Molecular Weight | 367.44 g/mol | [7] |

| Appearance | White to off-white powder | [7] |

| Purity | ≥97% (HPLC) | [6][7] |

| Solubility | Soluble in DMF and NMP; Slightly soluble in water. | [][9][10] |

| Storage | Store at 0 - 8 °C | [7] |

| SMILES | CCCCC--INVALID-LINK--C(=O)O | [6] |

The excellent solubility of Fmoc-protected amino acids in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) is a key advantage of the strategy.[] This ensures the reagents remain in solution during the coupling reaction, which is essential for achieving high coupling efficiency and preventing synthesis failures.[10]

The Chemistry of the Fmoc Group

Nα-Protection: Rationale and Mechanism

In stepwise peptide synthesis, the α-amino group of the incoming amino acid must be temporarily protected to prevent self-polymerization and ensure that only a single amino acid is added in each cycle.[1] The Fmoc group is a carbamate-based protecting group introduced by reacting the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl), typically under basic Schotten-Baumann conditions (e.g., NaHCO3 in a dioxane/water mixture).[11] The nucleophilic amine attacks the electrophilic carbonyl carbon of Fmoc-Cl, displacing the chloride leaving group.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-(Fmoc-amino)heptanoic acid, 95% | Fisher Scientific [fishersci.ca]

- 10. researchgate.net [researchgate.net]

- 11. total-synthesis.com [total-synthesis.com]

(S)-2-(Fmoc-amino)heptanoic Acid: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery and protein engineering, the toolkit of available building blocks is perpetually expanding beyond the 20 proteinogenic amino acids.[1][2] Unnatural amino acids (UAAs) are at the forefront of this expansion, offering medicinal chemists and biologists unparalleled opportunities to design novel peptides and proteins with enhanced therapeutic properties, tailored functionalities, and improved stability.[3][4] Among these critical reagents is (S)-2-(Fmoc-amino)heptanoic acid, a chiral building block distinguished by its seven-carbon aliphatic side chain and the crucial N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

The lipophilic nature of its pentyl side chain makes it an invaluable tool for modulating the hydrophobicity of peptides, which can significantly influence membrane permeability, protein-protein interactions, and overall pharmacokinetic profiles. The Fmoc group, a cornerstone of modern solid-phase peptide synthesis (SPPS), provides a robust and orthogonal protection strategy, enabling the seamless and efficient assembly of complex peptide sequences.[5][6] This guide provides an in-depth examination of the structure, synthesis, and characterization of this compound for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its effective application.

Structural Anatomy

The structure of this compound is an elegant convergence of three key chemical moieties:

-

A Chiral α-Carbon Center: The stereochemistry is fixed in the (S)-configuration, which is the enantiomer corresponding to L-amino acids in the canonical set. This stereochemical integrity is paramount for biological recognition and activity.

-

A Heptanoic Acid Backbone: This consists of a seven-carbon chain, with the carboxylic acid group at one end. The five-carbon pentyl side chain (-(CH₂)₄CH₃) imparts significant non-polar character to the molecule.

-

The N-α-Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl group is attached to the alpha-amino nitrogen. This group is specifically designed for its stability in acidic conditions and its lability to mild bases, a property that is exploited during stepwise peptide synthesis.[7]

The formal IUPAC name for this compound is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid .[8]

Physicochemical Data

The following table summarizes the key quantitative data for this compound, which is critical for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 1197020-22-6 | [8][9][10] |

| Molecular Formula | C₂₂H₂₅NO₄ | [8][10][11] |

| Molecular Weight | 367.44 g/mol | [8][9][10][11] |

| Appearance | White to off-white powder | [10] |

| Typical Purity | ≥ 97% to ≥ 98% (HPLC) | [8][10] |

| Storage Conditions | 0 - 8 °C | [10] |

The Strategic Role of the Fmoc Protecting Group

The choice of a protecting group is a critical decision in chemical synthesis. The Fmoc group is the standard for modern SPPS due to a unique combination of features that ensure a self-validating and efficient workflow.

-

Orthogonality: The Fmoc group is cleaved under mild basic conditions (typically 20% piperidine in DMF), while the protecting groups on amino acid side chains (e.g., Boc, tBu, Trt) and the resin linkage are labile to strong acids (e.g., Trifluoroacetic acid).[5][12] This orthogonality is the bedrock of SPPS, as it allows for selective N-terminal deprotection without compromising the integrity of the rest of the molecule.[5]

-

Mechanism of Deprotection: The cleavage mechanism is a base-catalyzed β-elimination. A base, such as piperidine, abstracts the acidic proton on the 9-position of the fluorenyl ring system.[5][13] This initiates the elimination of dibenzofulvene and carbon dioxide, liberating the free α-amino group of the peptide chain, ready for the next coupling cycle.[12]

-

Reaction Monitoring: The dibenzofulvene byproduct forms a stable adduct with piperidine, which has a strong UV absorbance around 300 nm.[7] This property can be exploited for real-time, quantitative monitoring of the deprotection step, providing a self-validating system to ensure the reaction has gone to completion before proceeding.

Synthesis of this compound

The synthesis of this compound is logically approached as a two-stage process: first, the preparation of the chiral amino acid core, (S)-2-aminoheptanoic acid, followed by the crucial N-terminal protection step. The latter stage is detailed here, as it represents the final, unifying step in creating the title compound from its immediate precursor.

Synthesis Rationale and Mechanistic Insight

The protection of the α-amino group is achieved via a nucleophilic acyl substitution reaction. The amino group of (S)-2-aminoheptanoic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of an "Fmoc-donating" reagent.

The choice of the Fmoc reagent is critical for optimizing yield and minimizing side reactions. While Fmoc-chloride (Fmoc-Cl) can be used, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is often preferred.[5] The rationale is that Fmoc-OSu is less reactive than the acid chloride, which significantly reduces the risk of over-reaction or dipeptide formation.[5] The succinimide leaving group is also easily removed during aqueous work-up. The reaction is performed under basic conditions to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[7]

Synthesis Workflow

The diagram below illustrates the straightforward, high-yielding workflow for the N-terminal protection of the amino acid.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 5. benchchem.com [benchchem.com]

- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 7. chempep.com [chempep.com]

- 8. This compound 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. total-synthesis.com [total-synthesis.com]

(S)-2-(Fmoc-amino)heptanoic acid CAS number

An In-Depth Technical Guide to (S)-2-(Fmoc-amino)heptanoic Acid for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 1197020-22-6), a non-canonical amino acid derivative crucial for modern peptide research and drug development. We will explore its fundamental chemical properties, the strategic importance of the Nα-Fmoc protecting group, detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and the analytical methods required for quality assurance. This document serves as a senior-level resource, blending established chemical principles with practical, field-proven insights to empower researchers in the synthesis of novel and complex peptides.

Core Compound Identification and Properties

This compound is a synthetic α-amino acid characterized by a seven-carbon linear chain (heptanoic acid) and the presence of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting its α-amino function. This structure makes it a valuable building block for introducing localized lipophilicity into peptide sequences, a common strategy for modulating peptide-protein interactions, improving metabolic stability, or enhancing membrane permeability.

| Property | Value | Source(s) |

| CAS Number | 1197020-22-6 | [1][2][3][4][5] |

| Molecular Formula | C22H25NO4 | [1][2][4] |

| Molecular Weight | 367.44 g/mol | [2][3][4] |

| IUPAC Name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]heptanoic acid | [1][4] |

| Synonyms | Fmoc-2-Ahp-OH, Fmoc-(S)-2-pentylglycine | [3] |

| Appearance | White to off-white powder | [2] |

| Purity | Typically ≥97% or ≥98% (by HPLC) | [1][2] |

| Storage Conditions | 0 - 8 °C | [2] |

The Strategic Role of the Fmoc Protecting Group

The selection of a protecting group is a cornerstone of successful peptide synthesis. The Fmoc group, introduced by Carpino and Han, has become the industry standard for SPPS, largely supplanting the older tert-butyloxycarbonyl (Boc) method.[6]

Expertise & Causality: The dominance of Fmoc chemistry stems from its "orthogonality" and milder reaction conditions. In Fmoc/tBu (tert-butyl) strategy, the Nα-Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF), while the side-chain protecting groups (often tBu-based) and the resin linkage are acid-labile. This separation of deprotection chemistries prevents premature cleavage of side-chain protectors or the peptide from its solid support during the Nα-deprotection step. The older Boc-based synthesis required repetitive, harsh acid treatments (like trifluoroacetic acid, TFA) for Nα-deprotection, which could degrade sensitive sequences and required highly corrosive liquid hydrogen fluoride (HF) for final cleavage.[6][7] Fmoc chemistry's milder conditions are far more compatible with complex peptides and post-translational modifications like phosphorylation or glycosylation.[7]

The mechanism of Fmoc deprotection is a β-elimination reaction initiated by a base (piperidine). The base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the collapse of the carbamate and the release of the free N-terminal amine, dibenzofulvene, and carbon dioxide. The dibenzofulvene adduct is subsequently scavenged by piperidine.

Caption: General workflow of Fmoc group cleavage by piperidine base.

Quality Control & Analytical Verification

Ensuring the purity and identity of the starting building block is critical for a successful synthesis. A contaminated or misidentified Fmoc-amino acid will inevitably lead to failed couplings or the incorporation of incorrect residues.

Trustworthiness through Self-Validation: Every batch of this compound must be validated before use. The primary technique is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Protocol: HPLC-MS Analysis

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture.

-

Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

Start at 30% B, ramp to 95% B over 15 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B over 1 minute and re-equilibrate for 2 minutes.

-

-

Detection:

-

UV Detector: Monitor at 265 nm and 301 nm to detect the Fmoc group.

-

Mass Spectrometer (ESI+): Scan for the expected mass-to-charge ratio (m/z) of [M+H]⁺ ≈ 368.18.

-

-

Acceptance Criteria: The primary peak should have a purity of ≥98% by UV area normalization and the correct mass confirmation from the MS detector.

Application in Solid-Phase Peptide Synthesis (SPPS)

The core utility of this compound is its role as a building block in SPPS.[6][8] The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[][10]

Detailed SPPS Workflow for Incorporation

This protocol assumes the use of a standard automated peptide synthesizer and HCTU as the coupling activator.

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin bearing the preceding amino acid, which has already undergone its final Fmoc deprotection, yielding a free N-terminal amine.

-

Amino Acid Preparation: Prepare a solution of this compound (typically 0.2 M to 0.5 M in DMF) with a 3-5 fold molar excess relative to the resin's functional capacity.

-

Activator Preparation: Prepare a corresponding solution of an activating agent (e.g., HCTU) and a base (e.g., DIPEA).

-

Coupling Cycle (Automated):

-

Step 1: Activation. The synthesizer mixes the this compound solution with the activator/base solution. This in-situ reaction forms a highly reactive acyl-guanidinium intermediate, priming the carboxylic acid for amide bond formation.

-

Step 2: Coupling. The activated amino acid solution is transferred to the reaction vessel containing the resin. The mixture is agitated (e.g., by nitrogen bubbling or mechanical shaking) for 30-60 minutes to allow the activated carboxyl group to form a peptide bond with the resin's free N-terminal amine.

-

Step 3: Washing. The resin is thoroughly washed with DMF to remove excess reagents and byproducts. A Kaiser test can be performed at this stage to confirm the complete consumption of free amines (a negative result indicates a successful coupling).

-

Step 4: Deprotection. A solution of 20% piperidine in DMF is added to the resin and agitated for 5-10 minutes. This cleaves the Fmoc group from the newly added heptanoic acid residue, exposing a new N-terminal amine for the next coupling cycle.

-

Step 5: Final Wash. The resin is washed again with DMF to remove piperidine and the dibenzofulvene adduct, preparing it for the next amino acid addition.

-

-

Chain Elongation: Repeat the coupling cycle for all subsequent amino acids in the desired sequence.

-

Final Cleavage & Deprotection: Once the sequence is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid "cocktail," typically containing a high percentage of TFA and scavengers (e.g., triisopropylsilane, water) to quench reactive cationic species.

Caption: Automated SPPS cycle for incorporating this compound.

Conclusion

This compound (CAS: 1197020-22-6) is a specialized chemical tool that exemplifies the precision of modern peptide chemistry. Its utility is derived not only from its unique lipophilic side chain but also from the strategic advantages of its Fmoc protecting group, which enables the assembly of complex peptides under mild and highly controlled conditions. A thorough understanding of its properties, analytical validation, and the mechanics of its incorporation via SPPS is essential for any researcher aiming to push the boundaries of peptide design and drug discovery.

References

- 1. This compound 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]

- 2. chemimpex.com [chemimpex.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. Fmoc-(s)-2-aminononanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 10. Automated Peptide Synthesizers [peptidemachines.com]

(S)-2-(Fmoc-amino)heptanoic acid molecular weight

An In-Depth Technical Guide to (S)-2-(Fmoc-amino)heptanoic Acid: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a non-canonical amino acid derivative crucial for advanced peptide synthesis and drug development. We delve into its fundamental physicochemical properties, the mechanistic principles of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, and its practical application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, field-proven insights into the causality behind methodological choices, and robust reference data to support the strategic incorporation of this unique building block into novel peptide therapeutics.

Introduction to this compound

This compound is a synthetic amino acid derivative that plays a pivotal role in modern peptide chemistry. As an analogue of naturally occurring amino acids, it features a five-carbon linear alkyl side chain (pentyl group), which imparts significant hydrophobicity. Its primary utility stems from the N-α-Fmoc protecting group, which makes it a key building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The incorporation of non-canonical amino acids like this compound is a powerful strategy for modulating the pharmacological properties of peptides. The hydrophobic pentyl side chain can enhance membrane permeability, improve metabolic stability by resisting enzymatic degradation, and influence the peptide's secondary structure and binding affinity to its target. The Fmoc group, introduced by Carpino and Han in the 1970s, revolutionized SPPS by offering a milder, orthogonal protection strategy compared to the traditional Boc/Bzl approach.[1] This allows for the synthesis of complex peptides under conditions that preserve sensitive functionalities, making compounds like this compound invaluable tools in the design of next-generation peptide drugs.[1][2]

Physicochemical Properties and Specifications

The precise characterization of this compound is fundamental to its effective use. The data presented below have been consolidated from leading chemical suppliers and databases, providing a reliable baseline for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 367.44 g/mol | [3][4][5][6] |

| Molecular Formula | C₂₂H₂₅NO₄ | [3][5][7] |

| CAS Number | 1197020-22-6 | [3][4][6][7] |

| Appearance | White to off-white powder | [3] |

| Purity (HPLC) | ≥97-98% | [3][4][7] |

| Stereochemistry | (S)-configuration | [3] |

| Storage Conditions | 0 - 8 °C, desiccated | [3] |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | [7] |

The Chemistry of the Fmoc Protecting Group

The utility of this compound in SPPS is entirely dependent on the chemical behavior of the Fmoc group. Understanding its mechanism is key to troubleshooting and optimizing peptide synthesis.

Orthogonality and Mild Deprotection

The core advantage of Fmoc chemistry is its orthogonality with common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[1][8] The Fmoc group is stable under the acidic conditions used for final peptide cleavage from the resin but is readily removed by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2][9] This mild deprotection condition prevents the degradation of sensitive residues and preserves the integrity of the growing peptide chain over repeated cycles.[][]

Mechanism of Fmoc Removal

Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, like piperidine, acts as a base to abstract the acidic proton from the C9 position of the fluorenyl ring. This initiates the elimination, leading to the formation of a dibenzofulvene (DBF) intermediate and a carbamate anion, which rapidly decarboxylates to release the free N-terminal amine of the peptide. The excess piperidine then scavenges the reactive DBF to form a stable adduct, which is washed away.[2][]

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

This section provides a detailed, step-by-step protocol for the manual incorporation of this compound into a growing peptide chain on a 0.1 mmol scale using Rink Amide resin.

Materials and Reagents

-

Resin: Rink Amide resin (0.1 mmol scale)

-

Amino Acid: this compound (4 eq., 0.4 mmol, 147 mg)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Reagent: 20% (v/v) piperidine in DMF

-

Coupling Reagents:

-

HBTU (0.4 mmol, 152 mg) or HATU

-

N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 139 µL)

-

-

Washing Solvents: DMF, DCM

Step-by-Step Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.[2]

Step 1: Resin Preparation (Swelling)

-

Place the Rink Amide resin (0.1 mmol) into a fritted peptide synthesis vessel.

-

Add 5-10 mL of DMF.

-

Agitate the vessel for 30-60 minutes at room temperature.

-

Causality: Swelling the resin is critical for uncoiling the polymer chains and ensuring that reactive sites are fully accessible for subsequent chemical steps, maximizing reaction efficiency.[2]

-

-

Drain the DMF.

Step 2: N-terminal Fmoc Deprotection

-

Add 5 mL of 20% piperidine/DMF solution to the swelled resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 5 mL of 20% piperidine/DMF solution.

-

Agitate for 15 minutes and drain.[2]

-

Causality: A two-stage deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk of the piperidine-DBF adduct, preventing it from interfering with the second, longer treatment.

-

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the adduct.

Step 3: Amino Acid Coupling

-

In a separate vial, dissolve this compound (147 mg, 0.4 mmol) and HBTU (152 mg, 0.4 mmol) in 2 mL of DMF.

-

Add DIPEA (139 µL, 0.8 mmol) to the solution. Allow 2-5 minutes for pre-activation.

-

Causality: HBTU is an aminium-based coupling reagent that converts the carboxylic acid of the Fmoc-amino acid into a highly reactive acyl-iminium species. DIPEA acts as the essential organic base to facilitate this activation and neutralize the resulting acidic byproducts.

-

-

Add the activated amino acid solution to the synthesis vessel containing the resin.

-

Agitate for 1-2 hours at room temperature.

-

Insight: For sterically hindered or hydrophobic amino acids like this one, extending the coupling time or using a more potent activator like HATU may be necessary to drive the reaction to completion.

-

Step 4: Post-Coupling Wash

-

Drain the coupling solution from the vessel.

-

Wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove all excess reagents and byproducts.

-

(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[12]

The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Conclusion

This compound is a specialized yet highly valuable reagent in the field of peptide science. Its defining feature, a hydrophobic pentyl side chain, offers a strategic tool for enhancing the drug-like properties of synthetic peptides. A thorough understanding of its physicochemical characteristics, combined with a mastery of the Fmoc-SPPS protocol, empowers researchers to leverage this building block for the development of novel, high-performance peptide therapeutics. The methodologies and data presented in this guide provide a solid, authoritative foundation for the successful application of this compound in a research and development setting.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. This compound 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]

- 8. chempep.com [chempep.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. peptide.com [peptide.com]

Introduction to Fmoc solid-phase peptide synthesis (SPPS)

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology. Its robustness, efficiency, and amenability to automation have made it the predominant method for the chemical synthesis of peptides for a vast array of applications, from basic research to the development of novel therapeutics.[1][2] This in-depth technical guide elucidates the core principles of Fmoc SPPS, providing a detailed examination of the fundamental chemistry, experimental protocols, and critical considerations for successful peptide synthesis.

The Core Principles: Efficiency Through Orthogonality

SPPS revolutionized the field by anchoring the initial C-terminal amino acid to an insoluble polymeric support, or resin.[2] This foundational concept allows for the entire synthesis to occur in a single reaction vessel, where excess reagents and soluble byproducts are easily removed by simple filtration and washing, while the growing peptide chain remains covalently attached to the solid support.[2] This approach dramatically simplifies the purification of intermediates and is highly conducive to automation.[2][3]

The success of the Fmoc strategy lies in its use of an orthogonal protection scheme.[4][5] The Nα-amino protecting group, Fmoc, is labile to mild basic conditions, while the side-chain protecting groups and the resin linker are labile to strong acid.[4][6] This chemical distinction is the cornerstone of the methodology, allowing for the selective deprotection of the N-terminus at each cycle without disturbing other protected functionalities.[4] Compared to the older Boc/Benzyl approach, which requires repetitive use of acid for deprotection, the milder conditions of Fmoc chemistry are more compatible with sensitive or modified peptides.[1][5]

The Essential Components of Fmoc SPPS

Successful synthesis is predicated on the careful selection of three key components: the solid support, the side-chain protecting groups, and the coupling reagents.

The Solid Support: Resins and Linkers

The synthesis begins on a polymeric resin, typically a co-polymer of polystyrene and 1-2% divinylbenzene.[7] Before synthesis, the resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure that the reactive sites within the polymer matrix are fully accessible.[2][3] The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[2][8]

| Resin Type | Linker Name | Final C-Terminus | Cleavage Condition | Key Characteristics |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Standard choice for peptide acids; risk of racemization during manual loading.[3][8] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA) | Ideal for producing fully protected peptide fragments due to its high acid lability.[8] |

| Rink Amide Resin | Rink Amide | Amide | Strong Acid (e.g., 95% TFA) | The most common resin for generating C-terminal peptide amides.[3][8] |

| Sieber Amide Resin | Xanthenyl | Amide | Mild Acid | Useful for creating protected peptide amides; more acid-labile than Rink Amide.[9] |

Side-Chain Protecting Groups

The reactive functional groups on amino acid side chains must be masked to prevent unwanted side reactions during the synthesis.[1] In the Fmoc/tBu strategy, these protecting groups are typically tert-butyl (tBu) based ethers, esters, and carbamates. They are stable to the piperidine used for Fmoc removal but are cleaved concomitantly with the peptide from the resin during the final TFA treatment.[1][5]

| Amino Acid | Side-Chain Group | Common Protecting Group |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (O-tert-butyl) |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (O-tert-butyl) |

| Histidine (His) | Imidazole | Trt (Trityl) |

| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl) |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) |

| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) |

| Tyrosine (Tyr) | Phenol | tBu (tert-butyl) |

(This table represents the most common, standard protecting groups.[5][10])

The Synthetic Cycle: Step-by-Step Peptide Elongation

The assembly of the peptide chain is a cyclical process, with each cycle adding one amino acid. The entire workflow can be visualized as a repeating series of deprotection, activation, and coupling steps, followed by thorough washing.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. biosynth.com [biosynth.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. biotage.com [biotage.com]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of Fmoc-2-aminoheptanoic acid

An In-Depth Technical Guide to Fmoc-2-aminoheptanoic Acid: Properties, Synthesis, and Application

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-2-aminoheptanoic acid (Fmoc-2-aminoheptanoic acid). Designed for researchers, chemists, and professionals in drug development and peptide synthesis, this document details the compound's structural characteristics, spectroscopic profile, and solubility. Furthermore, it offers expertly crafted, step-by-step protocols for its synthesis and its application in Solid-Phase Peptide Synthesis (SPPS). The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Role of Non-canonical Amino Acids in Peptide Science

The field of peptide science is increasingly venturing beyond the 20 proteinogenic amino acids to explore the vast chemical space offered by non-canonical or unnatural amino acids (ncAAs). The incorporation of ncAAs like 2-aminoheptanoic acid into peptide sequences can impart novel structural and functional properties, such as enhanced metabolic stability, increased potency, and unique conformational constraints. Fmoc-2-aminoheptanoic acid serves as a key building block for this purpose, leveraging the advantages of the widely adopted Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS).[1]

The defining feature of the Fmoc protecting group is its base lability, allowing for its removal under mild conditions that are orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS.[2][3] This orthogonality is the cornerstone of modern peptide synthesis, enabling the construction of complex peptide chains with high fidelity.[2] This guide provides the foundational knowledge and practical protocols necessary for the effective handling and utilization of Fmoc-2-aminoheptanoic acid in a research and development setting.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-2-aminoheptanoic acid is essential for its proper storage, handling, and application in synthesis.

Structural and General Properties

Fmoc-2-aminoheptanoic acid is an α-amino acid derivative where the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The heptanoic acid backbone consists of a seven-carbon chain, with the carboxylic acid at one terminus.

| Property | Value | Source(s) |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | [4] |

| Synonyms | Fmoc-L-2-aminoheptanoic acid, N-Fmoc-2-aminoheptanoic acid | [4] |

| CAS Number | 1219184-45-8 | [5][6] |

| Molecular Formula | C₂₂H₂₅NO₄ | [4][5] |

| Molecular Weight | 367.44 g/mol | [4][5] |

| Appearance | White solid | [7] |

| Canonical SMILES | CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | [4] |

| InChI Key | DSEDZIUESKRBOW-UHFFFAOYSA-N | [4] |

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in SPPS, particularly during the coupling step where high concentrations are required to drive the reaction to completion.

-

High Solubility: Fmoc-2-aminoheptanoic acid is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[8][9]

-

Moderate Solubility: It exhibits moderate solubility in solvents like Dichloromethane (DCM).[9]

-

Insolubility: It is practically insoluble in water and non-polar hydrocarbon solvents.

Practical Insights: For challenging coupling reactions or when solubility issues arise in standard solvents, the addition of a small amount of a stronger, more polar solvent like Dimethyl Sulfoxide (DMSO) can significantly enhance solubility.[10] Gentle warming (to ~37°C) or sonication can also be employed to aid dissolution, but the solution should be used promptly to avoid potential degradation.[10]

Thermal Properties

While a specific melting point from a Certificate of Analysis is not publicly available, Fmoc-protected amino acids are typically crystalline solids with relatively sharp melting points. For long-term storage, it is recommended to keep the compound at -20°C in a desiccated environment.[11]

Spectroscopic and Chromatographic Characterization

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.77 | d | 2H | Ar-H (Fmoc) |

| ~7.60 | d | 2H | Ar-H (Fmoc) |

| ~7.40 | t | 2H | Ar-H (Fmoc) |

| ~7.32 | t | 2H | Ar-H (Fmoc) |

| ~5.30 | d | 1H | N-H |

| ~4.45 | m | 1H | α-CH |

| ~4.39 | d | 2H | O-CH₂ (Fmoc) |

| ~4.22 | t | 1H | CH (Fmoc) |

| ~1.85 | m | 2H | β-CH₂ |

| ~1.30 | m | 6H | γ, δ, ε-CH₂ |

| ~0.88 | t | 3H | ζ-CH₃ |

Rationale: The aromatic protons of the fluorenyl group are expected in the 7.3-7.8 ppm range.[12] The α-proton, being adjacent to both the carbonyl and the nitrogen, will be deshielded. The methylene and methyl protons of the heptanoic acid chain will appear in the aliphatic region.[12]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | C=O (Carboxylic Acid) |

| ~156 | C=O (Carbamate) |

| ~144, ~141 | Ar-C (Quaternary, Fmoc) |

| ~128, ~127, ~125, ~120 | Ar-CH (Fmoc) |

| ~67 | O-CH₂ (Fmoc) |

| ~54 | α-CH |

| ~47 | CH (Fmoc) |

| ~32, ~31, ~29, ~22 | Aliphatic CH₂ |

| ~14 | Aliphatic CH₃ |

Rationale: The carbonyl carbons of the carboxylic acid and the carbamate will be the most downfield signals.[13] The aromatic carbons of the Fmoc group will appear between 120-145 ppm, and the aliphatic carbons of the heptanoic acid chain will be found upfield.[13][14]

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (Amide) |

| ~3000-2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1715 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1530 | Medium | N-H Bend (Amide II) |

| ~1450, ~1600 | Medium-Weak | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch |

Rationale: The spectrum will be dominated by the strong carbonyl stretches of the carboxylic acid and the carbamate.[15] The N-H stretch of the amide and the C-H stretches of the aliphatic chain and aromatic rings will also be prominent features.[15]

Mass Spectrometry

For high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the expected mass-to-charge ratio (m/z) for the protonated molecule would be:

-

Calculated Exact Mass (C₂₂H₂₅NO₄): 367.1784 g/mol [4]

-

Expected [M+H]⁺: 368.1856 m/z

Synthesis and Chemical Reactivity

Synthesis of Fmoc-2-aminoheptanoic Acid

The standard and most reliable method for the N-α-Fmoc protection of 2-aminoheptanoic acid is through a Schotten-Baumann reaction, which involves the reaction of the amino acid with an Fmoc-donating reagent under basic conditions.[2]

Caption: General workflow for the synthesis of Fmoc-2-aminoheptanoic acid.

-

Dissolution: In a round-bottom flask, dissolve 2-aminoheptanoic acid (1.0 eq.) in a 1:1 mixture of 10% aqueous sodium bicarbonate and dioxane.

-

Addition of Fmoc Reagent: To the stirred solution, add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq.) portion-wise at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl. A white precipitate of the product will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Causality: The use of a biphasic dioxane/water system ensures that both the water-soluble amino acid and the organic-soluble Fmoc-OSu can react.[2] The sodium bicarbonate acts as a base to deprotonate the amino group, making it nucleophilic, and to neutralize the acid formed during the reaction. Acidification protonates the carboxylate, rendering the final product insoluble in water for easy isolation.

Chemical Reactivity: The Fmoc Deprotection Mechanism

The utility of Fmoc-2-aminoheptanoic acid in SPPS hinges on the selective removal of the Fmoc group. This is achieved through a β-elimination reaction triggered by a secondary amine base, most commonly piperidine.[16]

Caption: Mechanism of Fmoc deprotection using piperidine.

The deprotonation at the C9 position of the fluorenyl ring is the key step, forming a stabilized aromatic anion. This intermediate then undergoes elimination to release the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF is immediately trapped by the excess piperidine to form a stable adduct, which is washed away.[16]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-aminoheptanoic acid is seamlessly integrated into the standard Fmoc-SPPS workflow. The cycle of deprotection, washing, coupling, and washing is repeated to elongate the peptide chain.

The SPPS Cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Coupling Reaction

This protocol describes a standard coupling procedure for Fmoc-2-aminoheptanoic acid using HBTU/DIPEA activation.

-

Resin Preparation: Start with a deprotected peptide-resin (bearing a free N-terminal amine) that has been thoroughly washed with DMF.

-

Activation Solution: In a separate vial, dissolve Fmoc-2-aminoheptanoic acid (3-5 eq. relative to resin loading) and HBTU (2.9-4.9 eq.) in DMF.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the activation solution and vortex for 1-2 minutes. The solution will typically change color, indicating the formation of the active ester.[8]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the disappearance of free primary amines, indicating reaction completion.[17]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.

Causality: HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid of the Fmoc-amino acid in the presence of the base (DIPEA) to form a highly reactive OBt-ester.[18] This active ester readily reacts with the free amine on the resin-bound peptide to form the new peptide bond. Using an excess of reagents drives the reaction to completion, which is a fundamental principle of SPPS.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves when handling Fmoc-2-aminoheptanoic acid.

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a fume hood.

-

Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably at -20°C for long-term stability. Allow the container to warm to room temperature before opening to prevent moisture condensation.

Conclusion

Fmoc-2-aminoheptanoic acid is a valuable synthetic building block that enables the incorporation of a non-canonical, lipophilic side chain into peptide structures. Its properties are well-suited for standard Fmoc-based SPPS protocols. By understanding its fundamental physicochemical characteristics and employing the robust synthesis and coupling protocols detailed in this guide, researchers can confidently and effectively utilize this reagent to advance their peptide-based research and development programs.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 3. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. FMOC-2-AMINOHEPTANOIC ACID | 1219184-45-8 [chemicalbook.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. benchchem.com [benchchem.com]

- 8. 1219184-45-8 Cas No. | Fmoc-2-aminoheptanoic acid | Matrix Scientific [matrixscientific.com]

- 9. peptide.com [peptide.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. rsc.org [rsc.org]

- 12. myneni.princeton.edu [myneni.princeton.edu]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. youtube.com [youtube.com]

- 18. rsc.org [rsc.org]

The Alchemist's Dilemma: A Technical Guide to the Solubility of Fmoc-Amino Acids in Organic Solvents

Abstract

In the intricate world of solid-phase peptide synthesis (SPPS), the seemingly simple act of dissolving a solid in a liquid is a critical determinant of success. For researchers, scientists, and drug development professionals, the solubility of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids is a foundational parameter that dictates the efficiency of coupling reactions, the purity of the final peptide, and the overall fidelity of the synthetic process. This in-depth technical guide navigates the complex landscape of Fmoc-amino acid solubility in the organic solvents that are the lifeblood of peptide synthesis. We will delve into the physicochemical principles that govern these interactions, present available quantitative and qualitative solubility data, and provide detailed, field-proven experimental protocols for determining these crucial parameters. Furthermore, this guide will address the contemporary challenges and opportunities presented by the industry-wide shift towards greener, more sustainable solvent systems.

The Physicochemical Bedrock of Solubility in SPPS

The solubility of an Fmoc-amino acid is not a monolithic property but rather a delicate interplay of intermolecular forces between the solute (the Fmoc-amino acid) and the solvent. Understanding these forces is paramount to making informed decisions in the laboratory.[1][2]

-

The Dual Nature of Fmoc-Amino Acids: Fmoc-amino acids are amphipathic molecules. The large, aromatic Fmoc group is decidedly hydrophobic, while the amino acid backbone and any polar side chains contribute hydrophilic character.[3] The nature of the amino acid's side chain (R group) is a primary determinant of its overall polarity and, consequently, its solubility in a given solvent.

-

Solvent Properties at a Glance: The solvents employed in SPPS are typically polar aprotic, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[4][5][6] These solvents possess large dipole moments and are capable of solvating ions and polar molecules. Dichloromethane (DCM), a less polar solvent, is also used, though its utility for dissolving Fmoc-amino acids is more limited.[6][7]

-

The "Like Dissolves Like" Paradigm in SPPS: This age-old chemical maxim holds true in peptide synthesis. Polar aprotic solvents are effective at solvating the polar regions of the Fmoc-amino acid and the growing peptide chain. However, the hydrophobicity of certain side chains and the Fmoc group itself can lead to aggregation, a phenomenon that is a significant contributor to poor solubility.[8]

A Quantitative and Qualitative Look at Solubility

While a comprehensive, centralized database of quantitative solubility data for all Fmoc-amino acids across all common SPPS solvents remains an unmet need in the field, a combination of published data and empirical observations provides a functional framework for the modern peptide chemist.[7][8] It is crucial to recognize that solubility can be influenced by factors such as the specific side-chain protecting group and the purity of both the amino acid derivative and the solvent.[8]

Table 1: Solubility of Common Fmoc-Amino Acids in Key SPPS Solvents

| Fmoc-Amino Acid Derivative | DMF | NMP | DMSO | DCM |

| Aliphatic | ||||

| Fmoc-Gly-OH | Readily Soluble[9] | Soluble[9] | Good | Limited |

| Fmoc-Ala-OH | Clearly Soluble (0.5 M)[9] | Soluble[9] | Good | Limited |

| Fmoc-Val-OH | Clearly Soluble (0.5 M)[9] | Easily Dissolved[9] | Good | Limited |

| Fmoc-Leu-OH | Good to Excellent | Good to Excellent | Good | Limited |

| Fmoc-Ile-OH | 100 mg/mL[9] | Soluble[9] | Good | Limited |

| Aromatic | ||||

| Fmoc-Phe-OH | Highly Soluble[9] | Highly Soluble[9] | Good | Limited |

| Fmoc-Tyr(tBu)-OH | Good to Excellent | Good to Excellent | Good | Limited |

| Fmoc-Trp(Boc)-OH | ~213 mg/mL (~0.5 M)[10] | Good to Excellent | ≥ 100 mg/mL[10] | Soluble[11][12] |

| Polar/Hydrophilic | ||||

| Fmoc-Ser(tBu)-OH | Clearly Soluble (0.5 M)[9] | Soluble[9] | Good | Limited |

| Fmoc-Thr(tBu)-OH | Good to Excellent | Good to Excellent | Good | Limited |

| Fmoc-Gln(Trt)-OH | Good to Excellent | Good to Excellent | Good | Limited |

| Fmoc-Asn(Trt)-OH | Good to Excellent | Good to Excellent | Good | Limited |

| Charged | ||||

| Fmoc-Asp(OtBu)-OH | Good to Excellent | Good to Excellent | Good | Limited |

| Fmoc-Glu(OtBu)-OH | Good to Excellent | Good to Excellent | Good | Limited |

| Fmoc-His(Trt)-OH | Variable | Good | Good | Limited |

| Fmoc-Arg(Pbf)-OH | Sparingly Soluble[9] | Soluble[9] | 100 mg/mL[13] | Limited |

| Sulfur-Containing | ||||

| Fmoc-Cys(Trt)-OH | 30 mg/mL[14] | Good | 100 mg/mL[14] | Soluble[15] |

| Fmoc-Met-OH | Good to Excellent | Good to Excellent | Good | Limited |

Note: The terms "Good to Excellent," "Soluble," and "Limited" are qualitative descriptors based on their general use and behavior in SPPS. Quantitative data is provided where specific, citable values have been found. The solubility of Fmoc-Arg(Pbf)-OH in DMF is notably lower than in other solvents, which can present challenges during synthesis.

In the Lab: Protocols for Solubility Determination

Empirical determination of solubility in your specific solvent system is always the most reliable approach. Two common methods are the static gravimetric method and turbidimetric assays.

Protocol: Static Gravimetric Method for Equilibrium Solubility

This method determines the thermodynamic equilibrium solubility of a compound.

Materials:

-

Fmoc-amino acid

-

Solvent of interest (high-purity, anhydrous)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

HPLC or UV-Vis spectrophotometer

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the Fmoc-amino acid to a vial containing a known volume of the solvent. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the sample for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the vial to stand undisturbed in the temperature-controlled environment for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.2 µm filter. This step is critical to ensure that no undissolved solid is transferred.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the Fmoc-amino acid using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

-

Caption: Workflow for the Static Gravimetric Solubility Determination Method.

Protocol: Turbidimetric Assay for Kinetic Solubility

This high-throughput method is useful for screening the kinetic solubility of compounds.[16][17]

Materials:

-

Fmoc-amino acid stock solution in DMSO

-

Aqueous buffer or organic solvent of interest

-

96-well microplate

-

Automated liquid handler (recommended)

-

Plate reader with nephelometric or turbidimetric capabilities

Methodology:

-

Preparation of Dilution Series:

-

In a 96-well plate, prepare a serial dilution of the Fmoc-amino acid stock solution in the solvent of interest.

-

-

Precipitation Induction:

-

Rapidly add the aqueous buffer or anti-solvent to each well to induce precipitation.

-

-

Measurement:

-

Immediately measure the turbidity or light scattering of each well using a plate reader.

-

-

Data Analysis:

-

Plot the turbidity against the concentration of the Fmoc-amino acid.

-

The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Practical Implications for Peptide Synthesis

The solubility of Fmoc-amino acids has a direct and profound impact on the outcome of SPPS.

-

Coupling Efficiency: Incomplete dissolution of an Fmoc-amino acid leads to a lower effective concentration of the activated species, resulting in incomplete coupling and the formation of deletion sequences.[7]

-

Aggregation: Poorly soluble Fmoc-amino acids can aggregate in solution, further reducing their availability for the coupling reaction. On-resin aggregation of the growing peptide chain can also occur, particularly with hydrophobic sequences, hindering reagent access.[8]

-

Side Reactions: For some amino acids, such as Fmoc-Arg(Pbf)-OH, low solubility can be associated with an increased propensity for side reactions like lactam formation.[18]

Strategies for Overcoming Solubility Challenges:

-

Solvent Mixtures: The use of co-solvents can be highly effective. For example, adding a small amount of DMSO to a DMF solution can enhance the solubility of many problematic Fmoc-amino acids.[8]

-

Sonication and Gentle Warming: Applying ultrasonic energy or gently warming the solution (e.g., to 30-40°C) can help to break up aggregates and increase the rate of dissolution. However, prolonged heating should be avoided to prevent degradation.[8]

-

Pre-activation: Activating the Fmoc-amino acid in a minimal volume of a good solvent before adding it to the reaction vessel can sometimes circumvent solubility issues.

Caption: Decision-making workflow for dissolving Fmoc-amino acids.

The Green Horizon: Navigating New Solvent Landscapes

Recent regulatory pressures, particularly the classification of DMF as a substance of very high concern, have accelerated the search for greener, more sustainable alternatives in SPPS.[4][19][20] This paradigm shift necessitates a re-evaluation of Fmoc-amino acid solubility in these novel solvent systems.

-

Emerging Green Solvents: Promising alternatives to DMF include N-butylpyrrolidone (NBP), 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME).[21]

-

Binary Solvent Mixtures: Combinations of greener solvents, such as DMSO/ethyl acetate or DMSO/2-MeTHF, are gaining traction as they allow for the tuning of solvent properties to optimize solubility and reaction conditions.[18][22]

-

The Solubility Challenge in Green SPPS: While these greener solvents offer significant environmental and safety benefits, the solubility of some Fmoc-amino acids and coupling reagents can be a limiting factor.[23][24] Therefore, the experimental determination of solubility in these new systems is more critical than ever.

Conclusion: From Solubility Data to Synthetic Success

The solubility of Fmoc-amino acids in organic solvents is a cornerstone of successful solid-phase peptide synthesis. While a universally applicable solubility chart remains an aspiration, a deep understanding of the underlying physicochemical principles, coupled with diligent empirical testing, empowers the modern peptide scientist to navigate the complexities of the dissolution process. By making informed choices about solvent systems, employing strategies to overcome solubility challenges, and embracing the evolution towards greener chemistries, researchers can enhance the efficiency, purity, and sustainability of their synthetic endeavors. This guide serves as a foundational resource, providing both the theoretical knowledge and the practical tools necessary to transform the alchemist's dilemma of solubility into the certainty of synthetic success.

References

- 1. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Fmoc-Trp(Boc)-OH CAS#: 143824-78-6 [m.chemicalbook.com]

- 12. Fmoc-Trp(Boc)-OH | 143824-78-6 [m.chemicalbook.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. Fmoc-Cys(Trt)-OH | CAS:103213-32-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. rheolution.com [rheolution.com]

- 18. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]

- 19. Making Solid-Phase Peptide Synthesis Greener: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biotage.com [biotage.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benchchem.com [benchchem.com]

- 24. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

Methodological & Application

Application Notes: Strategic Incorporation of (S)-2-(Fmoc-amino)heptanoic Acid for Peptide Modulation

Introduction: Beyond the Canonical 20 Amino Acids

The field of peptide therapeutics and chemical biology has been profoundly advanced by the incorporation of non-canonical amino acids (ncAAs) into peptide sequences. This strategy allows for the precise modulation of a peptide's physicochemical properties, enhancing its stability, biological activity, and pharmacokinetic profile. Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, provides a robust and versatile platform for introducing these unique building blocks.[1][2]

This guide focuses on (S)-2-(Fmoc-amino)heptanoic acid, a non-canonical α-amino acid distinguished by its linear five-carbon (pentyl) side chain. Its incorporation serves as a powerful tool for introducing hydrophobicity, influencing peptide conformation, and performing systematic structure-activity relationship (SAR) studies. We will provide a detailed exploration of its properties, the scientific rationale for its use, and validated, step-by-step protocols for its successful integration into synthetic peptides.

Physicochemical Profile of the Building Block

A clear understanding of the building block's properties is fundamental to its effective use. The key specifications for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | [3] |

| Synonyms | Fmoc-L-alpha-aminoheptanoic acid, Fmoc-(S)-2-pentylglycine | [4] |

| CAS Number | 1197020-22-6 | [3][5] |

| Molecular Formula | C₂₂H₂₅NO₄ | [3][6] |

| Molecular Weight | 367.44 g/mol | [5][6] |

| Purity | Typically ≥97% | [3] |

| SMILES | CCCCC--INVALID-LINK--C(=O)O | [3] |

| Storage | Inert atmosphere, Room temperature or -20°C for long term | [5][7] |

The Scientific Rationale: Why Choose this compound?

The decision to incorporate a specific ncAA is driven by a desired therapeutic or functional outcome. The linear C5 alkyl side chain of this compound offers several strategic advantages:

-

Systematic Lipophilicity Modulation: The primary application of this building block is to increase the lipophilicity of a peptide. This is a critical parameter in drug design, as it can enhance membrane permeability, improve binding affinity within hydrophobic pockets of target proteins, and alter the pharmacokinetic profile by increasing plasma protein binding. Its structure makes it an excellent tool for SAR studies, serving as a longer-chain analogue to natural residues like Leucine and Norleucine.

-

Enhancing Proteolytic Stability: The unnatural side chain can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.

-

Influencing Secondary Structure: The flexible, greasy side chain can promote hydrophobic collapse, potentially stabilizing α-helical or other defined secondary structures critical for biological activity. This is particularly relevant in the design of stapled peptides or other conformationally constrained molecules.

-

Probing Protein-Protein Interactions: It can be used to probe hydrophobic interfaces in protein-protein interactions, helping to identify key residues and design more potent inhibitors.

Overall Synthesis Workflow

The incorporation of this compound follows the standard Fmoc-SPPS workflow. The process begins with the selection and loading of a solid support, followed by iterative cycles of Fmoc deprotection and amino acid coupling, and concludes with cleavage from the resin and final purification.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. This compound 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fmoc-7-amino-heptanoic acid, 127582-76-7 | BroadPharm [broadpharm.com]

The Cornerstone of Modern Peptide Therapeutics: Applications of Fmoc Amino Acids in Drug Development

Introduction: The Fmoc Revolution in Peptide Synthesis

In the landscape of modern drug development, peptides have emerged as a powerful class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. The synthesis of these complex biomolecules was revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS), and further refined by the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1][2] This technical guide provides an in-depth exploration of the applications of Fmoc-amino acids in drug development, detailing the underlying chemistry, core protocols, and their pivotal role in creating novel peptide-based therapeutics.

Fmoc chemistry is the dominant strategy for SPPS in both academic research and industrial pharmaceutical production.[3][4] Its ascendancy over the older tert-butyloxycarbonyl (Boc) method is due to a key chemical principle: orthogonality. The Fmoc group, which protects the α-amino group of the amino acid, is labile to mild basic conditions (typically piperidine), while the side-chain protecting groups are labile to strong acids (typically trifluoroacetic acid, TFA).[1][5][6] This allows for the selective deprotection of the N-terminus at each step of peptide elongation without prematurely cleaving the side-chain protectors, a significant advantage that prevents unwanted side reactions and ensures high-purity final products.[1][5] The milder conditions of Fmoc chemistry also preserve the integrity of sensitive amino acid residues and complex post-translational modifications, which are often crucial for the biological activity of therapeutic peptides.[5][]

This guide will delve into the practical applications of this robust chemistry, from the foundational SPPS workflow to its use in crafting sophisticated drug modalities like peptide-drug conjugates and PROTACs.

Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The power of Fmoc-amino acids is realized through the cyclical and automatable process of SPPS.[8][9] The entire synthesis occurs on an insoluble polymer resin, which acts as a solid support for the growing peptide chain. This simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, a stark contrast to the laborious purifications required in traditional solution-phase synthesis.[8][10]

The SPPS cycle is a sequence of repeated steps: deprotection, activation, and coupling.

The SPPS Workflow: A Step-by-Step Causality

-

Resin Selection and Preparation: The choice of resin is the first critical decision and is dictated by the desired C-terminal functionality of the peptide.[10][11] For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resins are common choices. For a C-terminal amide, a Rink Amide resin is used.[10][11] The resin must first be swelled in a suitable solvent like N,N-dimethylformamide (DMF) to make the reactive sites within the polymer matrix accessible.[8] This swelling is crucial for efficient reaction kinetics.

-

First Amino Acid Loading: The C-terminus of the first Fmoc-protected amino acid is covalently attached to the swelled resin. This anchoring step is foundational for the entire synthesis.

-

The Iterative Cycle (Deprotection & Coupling):

-

Fmoc Deprotection: The cycle begins with the removal of the Fmoc group from the N-terminus of the resin-bound amino acid. This is achieved by treating the resin with a solution of 20% piperidine in DMF.[8][10] The piperidine, a secondary amine, cleaves the Fmoc group via a β-elimination reaction.[6] The fluorenyl group has a strong UV absorbance, which allows for real-time monitoring of the deprotection step to ensure its completion.[1][12]

-

Washing: After deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct, leaving a free N-terminal amine ready for the next coupling step.[8]

-

Amino Acid Activation & Coupling: The carboxylic acid of the next incoming Fmoc-amino acid is activated to make it highly reactive towards the free amine on the growing peptide chain.[8] Common activating agents include carbodiimides like diisopropylcarbodiimide (DIC) often used with an additive like Oxyma or HOBt, or uronium/aminium salts like HBTU and HATU.[12][] This pre-activated amino acid solution is then added to the resin, and the coupling reaction proceeds to form a new peptide bond. The use of excess reagents drives this reaction to completion, a key advantage of the solid-phase approach.[8]

-

Washing: The resin is washed again to remove any unreacted amino acid and coupling reagents. This cycle is repeated until the desired peptide sequence is assembled.[10]

-

Diagram: The Fmoc-SPPS Cycle

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Final Cleavage and Purification

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all the acid-labile side-chain protecting groups are removed simultaneously.[2][10] This is typically accomplished using a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers like water and triisopropylsilane (TIS) to quench reactive cationic species generated during deprotection.[10] The crude peptide is then precipitated in cold diethyl ether, collected, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Application Note 1: Synthesis of Therapeutic Peptides

The primary application of Fmoc-amino acids in drug development is the synthesis of peptide-based active pharmaceutical ingredients (APIs).[3] The mild reaction conditions and high efficiency of Fmoc SPPS are ideal for producing complex peptides, including those with post-translational modifications like glycosylation or phosphorylation, which were previously difficult to synthesize.[5]

Protocol: Standard Synthesis of a 10-mer Peptide

This protocol outlines the manual synthesis of a generic 10-amino acid peptide on a 0.1 mmol scale using Wang resin.

Materials:

-

Wang Resin (loading capacity ~1.0 mmol/g)

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

DDI Water

-

Diethyl ether (cold)

Equipment:

-

Fritted reaction vessel

-

Shaker or bubbler for agitation

-

HPLC system for purification

Procedure:

-

Resin Swelling: Place 100 mg of Wang resin in the reaction vessel. Add 2 mL of DMF and allow to swell for 30 minutes with gentle agitation.[8]

-

First Amino Acid Loading (if not pre-loaded):

-

Dissolve the first Fmoc-amino acid (0.5 mmol, 5 eq) and Oxyma (0.5 mmol, 5 eq) in DMF.

-

Add DIC (0.5 mmol, 5 eq) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the drained, swollen resin and agitate for 2-4 hours. Wash the resin with DMF (3x) and DCM (3x).[8]

-

-

Fmoc Deprotection:

-

Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a fresh 2 mL of 20% piperidine in DMF for 10 minutes.[8]

-

Drain and wash the resin thoroughly with DMF (5 x 2 mL).

-

-

Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (0.3 mmol, 3 eq) and Oxyma (0.3 mmol, 3 eq) in 1 mL of DMF.

-

Add DIC (0.3 mmol, 3 eq) and allow to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.[10]

-

Drain the reaction solution and wash the resin with DMF (3 x 2 mL).

-

-

Repeat Cycle: Repeat steps 3 and 4 for each amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and washing, wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]

-